3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one features a pyrimido[5,4-b]indol-4(5H)-one core substituted with an 8-methyl group and a 3-oxopropyl linker connected to a 4-(3-chlorophenyl)piperazine moiety. This structure combines a heterocyclic indole-pyrimidine hybrid with a piperazine pharmacophore, a common motif in central nervous system (CNS) agents targeting serotonin or dopamine receptors . The 3-chlorophenyl group enhances lipophilicity and receptor affinity, while the ketone in the linker may influence hydrogen bonding and pharmacokinetics .
Properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-5-6-20-19(13-16)22-23(27-20)24(32)30(15-26-22)8-7-21(31)29-11-9-28(10-12-29)18-4-2-3-17(25)14-18/h2-6,13-15,27H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRPYGOTPLNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism.
Mode of Action
The compound acts as a potent and isoform-selective inhibitor of AKR1C3. The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site. The compound forms a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme. The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311.
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the biosynthesis and metabolism of hormones. AKR1C3 is involved in the conversion of aldo-keto reductase substrates, which include a wide variety of endogenous compounds such as steroids, prostaglandins, and lipids.
Pharmacokinetics
The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability.
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt hormone biosynthesis and metabolism. This disruption can lead to various molecular and cellular effects, depending on the specific hormones affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is shipped at ambient temperature. Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment.
Biochemical Analysis
Biochemical Properties
The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to interact with the enzyme AKR1C3, an aldo-keto reductase. The compound’s interactions with this enzyme are characterized by hydrogen bonding between the carbonyl oxygen of the compound and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme.
Cellular Effects
The compound’s interactions with AKR1C3 suggest that it may have significant effects on cellular processes. AKR1C3 is involved in the metabolism of steroids and prostaglandins, suggesting that 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one could influence these pathways.
Molecular Mechanism
The molecular mechanism of action of 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves binding to the active site of AKR1C3. The compound’s piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311.
Biological Activity
The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidoindole core, which is known for its diverse biological activities. The presence of the piperazine ring and the chlorophenyl group contributes to its pharmacological profile. The compound can be represented by the following chemical formula:
Research indicates that compounds with similar structures often exhibit activities through multiple biological pathways. The following mechanisms have been identified for the compound :
- Serotonin Receptor Modulation : Compounds with piperazine moieties are frequently associated with interactions at serotonin receptors, which may influence mood and anxiety disorders.
- Enzyme Inhibition : The presence of functional groups suggests potential inhibition of various enzymes, including those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antibacterial properties, potentially through disruption of bacterial cell wall synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:
- Cell Viability Assays : IC50 values were determined using standard MTT assays, showing that the compound effectively inhibits cell proliferation in cancer cell lines.
- Enzyme Inhibition : The compound was tested against acetylcholinesterase (AChE) and urease, with results indicating competitive inhibition characteristics.
| Biological Activity | IC50 (µM) |
|---|---|
| AChE Inhibition | 2.14 |
| Urease Inhibition | 1.21 |
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the compound's therapeutic potential. Animal models have been utilized to evaluate:
- Anti-inflammatory Effects : The compound showed a reduction in inflammatory markers in induced arthritis models.
- Behavioral Studies : Effects on anxiety-like behaviors were assessed using the elevated plus maze test, indicating potential anxiolytic effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study involving xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.
- Neurological Disorders : Research into its effects on neurodegenerative diseases revealed that it may protect neuronal cells from oxidative stress.
Comparison with Similar Compounds
Variations in Piperazine Substituents
The 3-chlorophenyl group on the piperazine ring is a critical pharmacophore. Key analogs include:
- 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Replaces 3-chlorophenyl with 2-methoxyphenyl, introducing an electron-donating group.
- Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) : Features a trifluoromethylphenyl ureido group, which increases metabolic stability and steric bulk, possibly enhancing selectivity for specific receptor subtypes .
Linker Modifications
The 3-oxopropyl linker in the target compound differs from analogs with propyl or ethyl linkers:
Core Heterocycle Modifications
The pyrimidoindolone core distinguishes the target compound from other heterocyclic systems:
- 3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one : Substitutes the 3-oxopropyl-piperazine chain with a fluorophenylmethyl group, increasing hydrophobicity and altering target selectivity .
- 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives : Replace the pyrimidoindolone core with a spirodecane-dione system, which may reduce planarity and affect receptor binding .
Key Observations
- Synthetic Efficiency : Analogs with thiazole-acetate linkers (e.g., 10f) show high yields (~89–93%), suggesting robust synthetic routes .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the piperazine enhance receptor affinity, while methoxy groups may reduce potency .
- Impurity Profiles : The target compound’s synthesis may generate impurities like 1-(3-chlorophenyl)piperazine (c) and 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol (d), which are tightly controlled in pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
